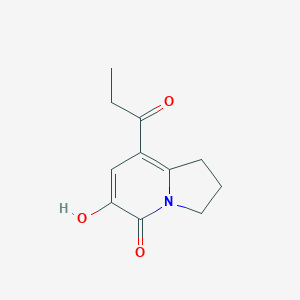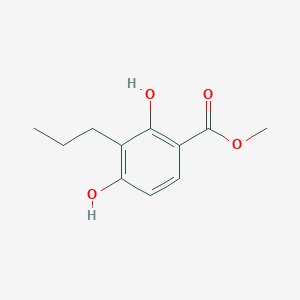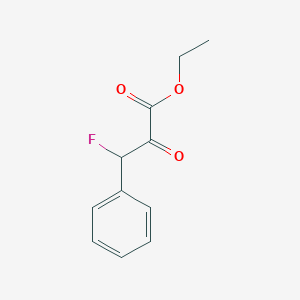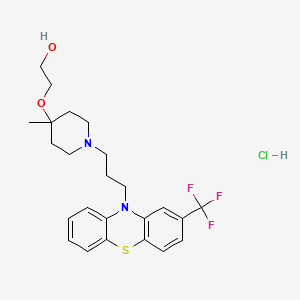
(R)-3-(benzyloxy)tetradecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Benzyloxy-1-tetradecanol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to the third carbon of a tetradecanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxy-1-tetradecanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a tetradecanol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form a benzyloxy derivative.
Chiral Resolution: The chiral center at the third carbon is introduced through a chiral resolution process, which can involve the use of chiral catalysts or reagents.
Deprotection: The final step involves the removal of the protecting group to yield ®-3-Benzyloxy-1-tetradecanol.
Industrial Production Methods
Industrial production of ®-3-Benzyloxy-1-tetradecanol may involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
®-3-Benzyloxy-1-tetradecanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-3-Benzyloxy-1-tetradecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-Benzyloxy-1-tetradecanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chiral center at the third carbon plays a crucial role in determining the compound’s stereoselectivity and biological activity.
類似化合物との比較
Similar Compounds
(S)-3-Benzyloxy-1-tetradecanol: The enantiomer of ®-3-Benzyloxy-1-tetradecanol, differing in the configuration at the chiral center.
3-Benzyloxy-1-decanol: A shorter chain analog with similar functional groups.
3-Benzyloxy-1-hexadecanol: A longer chain analog with similar functional groups.
Uniqueness
®-3-Benzyloxy-1-tetradecanol is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs.
特性
分子式 |
C21H36O2 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(3R)-3-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3/t21-/m1/s1 |
InChIキー |
BDNJHLQOWXQLQF-OAQYLSRUSA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](CCO)OCC1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)








![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, 3-iodo-, (1S,5R)-](/img/structure/B8686385.png)

![4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)
